4-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole
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Overview
Description
4-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a nitro group and a trifluoromethoxyphenylmethyl group
Mechanism of Action
Target of Action
It is suggested that similar compounds have been used in the synthesis of various pharmaceutical compounds, including inhibitors and therapeutic agents .
Mode of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of highly selective, brain-penetrant aminopyrazole lrrk2 inhibitors .
Result of Action
Similar compounds have shown potential as a treatment for parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole typically involves the reaction of 4-(trifluoromethoxy)benzyl bromide with 4-nitro-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, under reflux conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethyl sulfoxide.
Major Products Formed:
Reduction: 4-Amino-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of agrochemicals and other industrial products
Comparison with Similar Compounds
4-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-Nitro-1-{[4-(methoxy)phenyl]methyl}-1H-pyrazole: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness: 4-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in scientific research and industry .
Biological Activity
4-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a nitro group and a trifluoromethoxy phenyl moiety. The presence of these functional groups contributes to its unique chemical reactivity and biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Studies have shown that compounds with similar structures can inhibit bacterial enzymes such as MurB, which is crucial for peptidoglycan synthesis in bacteria . The interactions between the compound and key amino acid residues in the enzyme's active site suggest a strong potential for antibacterial activity.
- Antimicrobial Properties : Pyrazole derivatives have been reported to exhibit significant antimicrobial effects against various pathogens. The presence of electronegative substituents, like the nitro group, enhances this activity by increasing the hydrophilicity of the molecule, which is beneficial for interaction with bacterial membranes .
- Cytotoxic Activity : Preliminary studies indicate that this compound may possess anticancer properties. It has shown cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), suggesting its potential as an anticancer agent .
Case Studies
- Antitubercular Activity : A study evaluated various pyrazole derivatives for their ability to inhibit Mycobacterium tuberculosis. The results indicated that compounds with similar structural features to this compound displayed promising antitubercular activity, with some derivatives achieving IC50 values as low as 0.12 mg/mL against bacterial strains .
- Antileishmanial Effects : Research on related compounds has revealed potent antileishmanial effects, suggesting that similar pyrazole derivatives could be effective in treating leishmaniasis, a disease caused by parasitic protozoa .
- Antimicrobial and Antioxidant Activity : Another study highlighted the synthesis of triazole-pyrazole hybrids that exhibited both antimicrobial and antioxidant activities. These findings underscore the potential versatility of pyrazole derivatives in pharmaceutical applications .
Data Table: Biological Activities of Related Pyrazole Compounds
Properties
IUPAC Name |
4-nitro-1-[[4-(trifluoromethoxy)phenyl]methyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O3/c12-11(13,14)20-10-3-1-8(2-4-10)6-16-7-9(5-15-16)17(18)19/h1-5,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGCTMUJPNPUBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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